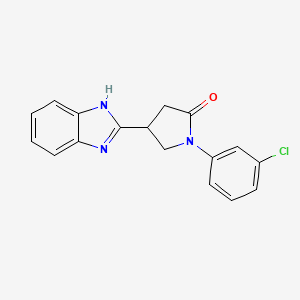
4-(1H-benzimidazol-2-yl)-1-(3-chlorophenyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-benzimidazol-2-yl)-1-(3-chlorophenyl)pyrrolidin-2-one, also known as BCPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of benzimidazole derivatives and has been shown to exhibit various biological activities, making it a promising candidate for drug development.
科学的研究の応用
Synthesis and Chemical Transformations
- 4-(1H-benzimidazol-2-yl)-1-(3-chlorophenyl)pyrrolidin-2-one and its derivatives have been studied for their synthesis and chemical transformations. One study discussed the chemical transformations of this compound, showing the synthesis of N-substituted benzimidazole derivatives. These derivatives were synthesized by alkylation and could lead to a range of 1,2-disubstituted benzimidazoles with potential for various applications (Vaickelionienė et al., 2012).
Biological Activity and Pharmacological Potential
- Several studies have focused on the biological activity and potential pharmacological applications of benzimidazole derivatives. These studies reveal that compounds like 4-(1H-benzimidazol-2-yl)-1-(3-chlorophenyl)pyrrolidin-2-one and its analogs could be used as inhibitors in various biological processes, potentially leading to therapeutic applications. For instance, analogs based on this structure have been found to selectively inhibit heme oxygenase-2 activity, showing potential for pharmacological applications (Vlahakis et al., 2013).
Anticancer Activity
- Compounds structurally related to 4-(1H-benzimidazol-2-yl)-1-(3-chlorophenyl)pyrrolidin-2-one have been synthesized and shown to exhibit anticancer activity. For example, a study on a pyrrolo[2,3-c]quinoline compound, structurally similar to the benzimidazole derivative, demonstrated cytotoxic potential against leukemia cell lines (Guillon et al., 2018).
Corrosion Inhibition
- Benzimidazole derivatives have been explored for their corrosion inhibition potential. A study synthesized new benzimidazole derivatives and tested their inhibitory properties on carbon steel in acidic solutions. This research highlights the potential industrial applications of these compounds in protecting metals from corrosion (Rouifi et al., 2020).
Coordination Polymers and Fluorescent Sensors
- Research has been conducted on coordination polymers generated from benzimidazole derivatives, highlighting their potential use in materials science. These polymers have been found to exhibit interesting luminescent properties, suggesting applications in fluorescent sensors and other optoelectronic devices (Zhang et al., 2013).
Transdermal Absorption and Anti-HIV Activity
- Studies have also explored the transdermal absorption of benzimidazole compounds, particularly in the context of developing new inhibitors for the reverse transcriptase enzyme in HIV. These investigations provide insights into the factors affecting membrane absorption, which is crucial for the effectiveness of topical drug formulations (Álvarez-Figueroa et al., 2008).
特性
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-(3-chlorophenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O/c18-12-4-3-5-13(9-12)21-10-11(8-16(21)22)17-19-14-6-1-2-7-15(14)20-17/h1-7,9,11H,8,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAIOJRFSJJQER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-benzimidazol-2-yl)-1-(3-chlorophenyl)pyrrolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

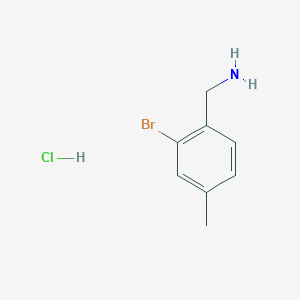
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2625516.png)
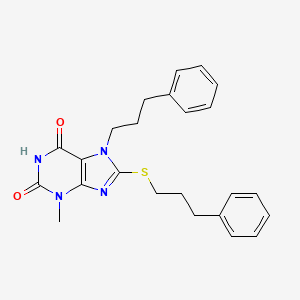
![1-(2-Fluorophenyl)-3-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}urea](/img/structure/B2625519.png)
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2625520.png)

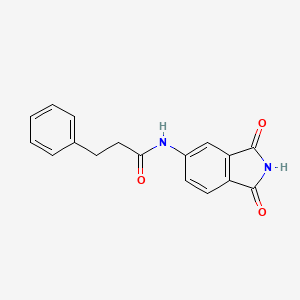
![N-allyl-2-(1-(3-fluorobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2625527.png)
![4-methoxy-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2625529.png)

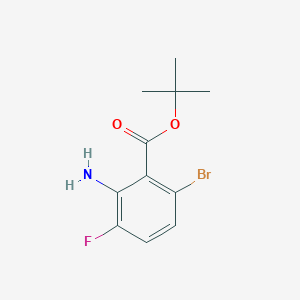
![N-cyclohexyl-4-methyl-2-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2625534.png)
![2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2625536.png)
![(3Z,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-methylpiperidin-4-one](/img/structure/B2625537.png)